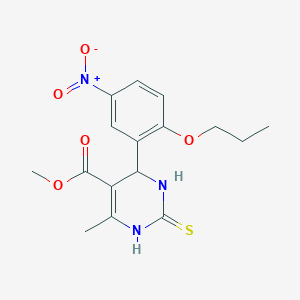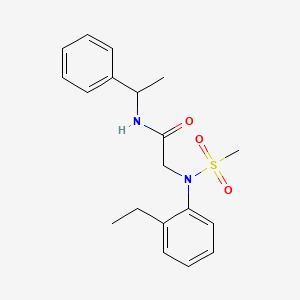![molecular formula C12H14ClNOS B5186315 N-allyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5186315.png)
N-allyl-2-[(4-chlorophenyl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-[(4-chlorophenyl)thio]propanamide is a chemical compound with the molecular formula C12H13ClNO2S. It is commonly referred to as ACTP, and it is a thiol-based compound that has been found to have various scientific research applications.
Applications De Recherche Scientifique
N-allyl-2-[(4-chlorophenyl)thio]propanamide has been found to have various scientific research applications. One of the most common applications is in the field of medicinal chemistry. It has been found to have potential therapeutic effects on certain diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, it has been used as a starting material for the synthesis of other thiol-based compounds that have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-allyl-2-[(4-chlorophenyl)thio]propanamide is not well understood, but it is believed to work by modulating various cellular pathways. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-allyl-2-[(4-chlorophenyl)thio]propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-allyl-2-[(4-chlorophenyl)thio]propanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective starting material for the synthesis of other thiol-based compounds. However, one of the limitations is that its mechanism of action is not well understood, which makes it difficult to predict its effects in different cellular pathways.
Orientations Futures
There are several future directions for the research on N-allyl-2-[(4-chlorophenyl)thio]propanamide. One direction is to further investigate its mechanism of action and identify the cellular pathways that it modulates. Another direction is to explore its potential therapeutic effects on other diseases, such as cardiovascular disease and diabetes. Additionally, there is a need to develop more efficient synthesis methods for N-allyl-2-[(4-chlorophenyl)thio]propanamide and other thiol-based compounds. Finally, there is a need to conduct more in vivo studies to validate its therapeutic potential and safety.
Méthodes De Synthèse
N-allyl-2-[(4-chlorophenyl)thio]propanamide can be synthesized by reacting 4-chlorobenzenethiol with allylamine in the presence of a suitable base. The resulting product is then treated with acryloyl chloride to form the final compound. This synthesis method has been reported in various scientific research papers, and it has been found to be effective in producing high yields of pure N-allyl-2-[(4-chlorophenyl)thio]propanamide.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-3-8-14-12(15)9(2)16-11-6-4-10(13)5-7-11/h3-7,9H,1,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQFDMMEFXCGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-[(4-chlorophenyl)thio]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)


![4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5186252.png)
![2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B5186266.png)
![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)

![2-(4-chlorobenzyl)-6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5186289.png)
![methyl 4-({4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinyl}methyl)benzoate](/img/structure/B5186303.png)
![4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5186324.png)
![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5186336.png)
![(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5186354.png)